MCB-3681
CAS No.: 790704-42-6
Cat. No.: VC4127056
Molecular Formula: C31H32F2N4O8
Molecular Weight: 626.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 790704-42-6 |
|---|---|
| Molecular Formula | C31H32F2N4O8 |
| Molecular Weight | 626.6 g/mol |
| IUPAC Name | 7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-hydroxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C31H32F2N4O8/c1-17(38)34-13-20-14-37(30(42)45-20)19-4-5-27(24(33)10-19)44-16-31(43)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20,43H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)/t20-/m0/s1 |
| Standard InChI Key | YEDRNPDLVCNIAV-FQEVSTJZSA-N |
| Isomeric SMILES | CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F |
| SMILES | CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F |
| Canonical SMILES | CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)O)F |
Introduction
Chemical and Pharmacological Properties
Structural Characteristics
MCB-3681 (CHFNO) is a hybrid molecule integrating a quinolone core with an oxazolidinone side chain (Table 1). The absolute stereochemistry at its single defined stereocenter is critical for binding to bacterial targets .
Table 1: Chemical Properties of MCB-3681
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 626.6046 g/mol |
| SMILES | CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(F)=C(OCC3(O)CCN(CC3)C4=CC5=C(C=C4F)C(=O)C(=CN5C6CC6)C(O)=O)C=C2 |
| InChI Key | YEDRNPDLVCNIAV-FQEVSTJZSA-N |
The prodrug MCB-3837 enhances water solubility for intravenous administration, converting rapidly to MCB-3681 in vivo . This prodrug strategy ensures optimal bioavailability while minimizing systemic toxicity.
Synthesis and Industrial Production
The synthesis of MCB-3681 involves coupling oxazolidinone and quinolone precursors under controlled conditions. Key steps include:
-
Oxazolidinone Formation: Cyclization of a chiral glycine derivative with carbonyl diimidazole.
-
Quinolone Assembly: Introduction of fluorine substituents via electrophilic aromatic substitution.
-
Coupling Reaction: Joining the two moieties using a palladium-catalyzed cross-coupling reaction.
Industrial-scale production employs continuous flow reactors to improve yield and purity, with stringent quality controls ensuring compliance with Good Manufacturing Practice (GMP) standards.
Mechanism of Action
MCB-3681 exhibits a multimodal mechanism targeting essential bacterial processes:
-
DNA Gyrase Inhibition: The quinolone component binds to DNA gyrase, preventing supercoiling and inducing double-strand breaks .
-
Ribosomal Interference: The oxazolidinone moiety obstructs the 50S ribosomal subunit, halting protein synthesis.
-
Cell Wall Disruption: Secondary effects on cell wall synthesis enhance bactericidal activity, particularly against C. difficile .
This dual targeting reduces the likelihood of resistance development, as simultaneous mutations in multiple pathways are statistically improbable .
Antimicrobial Activity and Research Findings
In Vitro Efficacy
MCB-3681 demonstrates potent activity against C. difficile, with minimum inhibitory concentrations (MICs) ranging from 0.06–0.25 µg/mL, outperforming vancomycin (MIC: 0.5–2 µg/mL) and cadazolid (MIC: 0.12–0.5 µg/mL) in head-to-head comparisons .
Table 2: Comparative MIC Values for CDI Therapies
| Antibiotic | MIC Range (µg/mL) |
|---|---|
| MCB-3681 | 0.06–0.25 |
| Vancomycin | 0.5–2 |
| Cadazolid | 0.12–0.5 |
Spectrum of Activity
While primarily effective against Gram-positive bacteria, MCB-3681 shows no activity against Gram-negative species or anaerobes outside the Clostridium genus . This narrow spectrum minimizes collateral damage to beneficial microbiota.
Impact on Microbial Ecology
Clinical studies reveal that MCB-3681 preserves key commensal taxa such as Bifidobacterium and Lactobacillaceae, which are critical for maintaining gut homeostasis . In contrast, broad-spectrum antibiotics like clindamycin reduce microbial diversity by 40–60%, predisposing patients to recurrent CDI . MCB-3681’s fecal excretion rate (81–93.5%) ensures high intestinal concentrations without systemic accumulation, further protecting extraintestinal microbiota .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume